3-[3-(Methylsulfanyl)propoxy]azetidine
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Overview
Description
3-[3-(Methylsulfanyl)propoxy]azetidine is a chemical compound with the molecular formula C7H15NOS and a molecular weight of 161.27 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a propoxy group substituted with a methylsulfanyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)propoxy]azetidine typically involves the reaction of azetidine with 3-(methylsulfanyl)propyl bromide under basic conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methylsulfanyl)propoxy]azetidine can undergo various chemical reactions, including:
Substitution: The propoxy group can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: K2CO3, THF, DMF
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated amines
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-[3-(Methylsulfanyl)propoxy]azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(Methylsulfanyl)propoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The azetidine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)azetidine: This compound lacks the propoxy group and has a simpler structure.
3-(3-(Methylsulfonyl)propoxy)azetidine: This compound has a sulfonyl group instead of a methylsulfanyl group, which can affect its reactivity and applications.
Uniqueness
3-[3-(Methylsulfanyl)propoxy]azetidine is unique due to the presence of both the azetidine ring and the methylsulfanyl-substituted propoxy group.
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
3-(3-methylsulfanylpropoxy)azetidine |
InChI |
InChI=1S/C7H15NOS/c1-10-4-2-3-9-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
JXKXYTKDJOHSQY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCOC1CNC1 |
Origin of Product |
United States |
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